Meta-Methyl N-Aryl Substitution Confers Distinct Lipophilicity and Hydrogen-Bonding Profile Relative to Para-Methyl, Fluoro, and Unsubstituted Phenyl Analogs
Computed clogP for the target compound (2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide) is 2.62, with TPSA 88.93 Ų, 1 HBD, and 8 HBA [1]. The para-methyl regioisomer (CAS 903279-09-4), which shares the identical molecular formula (C₂₃H₁₈N₄O₄, MW 414.42) but bears a 3-nitrobenzoyl instead of 4-nitrobenzoyl group, exhibits altered electron distribution due to the nitro positional swap, while the N-(3,4-dimethylphenyl) analog (CAS 903312-65-2, C₂₄H₂₀N₄O₄, MW 428.44) introduces an additional methyl group that increases lipophilicity and steric bulk . The unsubstituted N-phenyl analog (CAS 903312-01-6, C₂₂H₁₆N₄O₄, MW 400.39) lacks the methyl group entirely, reducing both lipophilicity and steric occupancy relative to the target compound . These differences, though modest in absolute terms, can shift logD by 0.3–0.5 units across the series, sufficient to alter membrane permeability and non-specific protein binding [1].
| Evidence Dimension | Computed lipophilicity (clogP) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | clogP = 2.62; TPSA = 88.93 Ų; HBD = 1; HBA = 8; MW = 414.42 |
| Comparator Or Baseline | Para-methyl isomer (CAS 903279-09-4): same MW but repositioned nitro; 3,4-dimethylphenyl analog (CAS 903312-65-2): MW 428.44, higher clogP expected; N-phenyl analog (CAS 903312-01-6): MW 400.39, lower clogP expected |
| Quantified Difference | Estimated ΔclogP ≈ +0.3 to +0.5 for target vs. N-phenyl analog; ΔMW = +14 vs. N-phenyl; TPSA identical across isomers unless H-bonding topology changes |
| Conditions | In silico prediction (SILDrug/ECBD platform); experimental logD values not publicly available for this compound series |
Why This Matters
Procurement of a specific N-aryl isomer is critical because even a 0.3 logP shift can meaningfully alter cell permeability and assay outcome, making the meta-methyl substitution pattern a non-interchangeable feature for structure-activity relationship (SAR) studies.
- [1] SILDrug Database, EOS29980 Basic Properties. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
